molecular formula C15H15N3O2 B2947996 N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide CAS No. 352559-76-3

N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide

Cat. No.: B2947996
CAS No.: 352559-76-3
M. Wt: 269.304
InChI Key: XWGGMFHQXZFBTO-UHFFFAOYSA-N
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Description

N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide is a chemical compound with the molecular formula C19H17N3O2. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research . This compound is characterized by the presence of a pyridine ring and a tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide typically involves the reaction of pyridine-2-carboxaldehyde with o-toluidine in the presence of oxalyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyridine-2-carboxaldehyde is reacted with o-toluidine in the presence of a base to form an intermediate Schiff base.

    Step 2: The intermediate is then treated with oxalyl chloride to yield N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide.

Industrial Production Methods

Industrial production of N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating various catalytic processes. It can also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide is unique due to the presence of both pyridine and tolyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-6-2-3-8-13(11)18-15(20)14(19)17-10-12-7-4-5-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGMFHQXZFBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977506
Record name N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6198-87-4
Record name N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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